Differentiated Physical Properties: Density, Boiling Point, and Lipophilicity (LogP) as Quality and Handling Differentiators
The physicochemical profile of 2-bromo-1-(difluoromethyl)-4-iodobenzene (CAS 1261569-90-7) exhibits measurable differences compared to its closest regioisomers, impacting handling, purification, and drug-likeness predictions. Key parameters include density, boiling point, and computed lipophilicity (LogP). Specifically, CAS 1261569-90-7 has a predicted density of 2.1 ± 0.1 g/cm³, a boiling point of 276.6 ± 40.0 °C at 760 mmHg, and a calculated LogP of 4.40 (or 3.9913 depending on the algorithm) [1]. These values can be compared to those of regioisomers such as 4-bromo-1-(difluoromethyl)-2-iodobenzene (CAS 1261671-69-5), for which density and boiling point data are notably absent or unreported in major databases, indicating lower characterization maturity [2].
| Evidence Dimension | Density, Boiling Point, LogP |
|---|---|
| Target Compound Data | Density: 2.1 ± 0.1 g/cm³; Boiling Point: 276.6 ± 40.0 °C (760 mmHg); LogP: 4.40 (or 3.9913) |
| Comparator Or Baseline | 4-Bromo-1-(difluoromethyl)-2-iodobenzene (CAS 1261671-69-5): Density not available; Boiling point not available; LogP not reported. |
| Quantified Difference | Target compound has fully characterized physical property dataset vs. incomplete characterization for comparator. |
| Conditions | Predicted/calculated properties from Chemsrc and Leyan databases. |
Why This Matters
Availability of validated physical property data supports quality control, safe handling (e.g., boiling point for distillation), and rational drug design (LogP for permeability predictions).
- [1] Chemsrc. (2025). 2-溴-1-(二氟甲基)-4-碘苯 (CAS 1261569-90-7) Physical and Chemical Properties. View Source
- [2] Chemsrc. (2025). 4-Bromo-1-(difluoromethyl)-2-iodobenzene (CAS 1261671-69-5) Product Information. View Source
